- Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols, Tetrahedron Letters, 2023, 119,
Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)
97005-76-0 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Numéro CAS:97005-76-0
Le MF:C16H14O3
Mégawatts:254.280564785004
MDL:MFCD00017704
CID:803459
PubChem ID:102928
Update Time:2025-11-01
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
- 4'-METHOXYFLAVANONE
- METHOXYFLAVANONE,4'
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- (±)-4′-Methoxyflavanone
- 2-(4-Methoxyphenyl)chroman-4-one
- 97005-76-0
- CHEBI:63329
- XR5E5L2ZYW
- ST070122
- 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- HMS2194L24
- ACon1_000211
- WS-01001
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
- (+/-)-2-(4-methoxyphenyl)chroman-4-one
- 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
- CS-0159089
- 4'-Methoxyflavanone, (S)-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
- Oprea1_635195
- AKOS024283785
- Flavanone, 4'-methoxy-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- UNII-XR5E5L2ZYW
- 4''-Methoxyflavanone
- D86466
- BRD-A59654870-001-01-6
- DB-047765
- Oprea1_176638
- MLS000574900
- DTXSID80914217
- (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- MEGxp0_001700
- DB-116312
- C19895
- HMS3328G04
- NSC50187
- 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
- CHEMBL241909
- BDBM50310195
- 2-(4-Methoxy-phenyl)-chroman-4-one
- SMR000156254
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
- MFCD00017704
- SCHEMBL127704
- NSC-50187
- HY-N9246
- 3034-08-0
-
- MDL: MFCD00017704
- Piscine à noyau: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
- La clé Inchi: QIUYUYOXCGBABP-UHFFFAOYSA-N
- Sourire: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2
Propriétés calculées
- Qualité précise: 254.09400
- Masse isotopique unique: 254.094294304g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 2
- Complexité: 320
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 35.5Ų
Propriétés expérimentales
- Dense: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 155-158 ºC
- Solubilité: Insuluble (9.4E-3 g/L) (25 ºC),
- Le PSA: 35.53000
- Le LogP: 3.40170
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| abcr | AB151996-250 mg |
4'-Methoxyflavanone |
97005-76-0 | 250mg |
€96.20 | 2023-05-09 | ||
| abcr | AB151996-1 g |
4'-Methoxyflavanone |
97005-76-0 | 1g |
€188.60 | 2023-05-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19280-20mg |
4'-METHOXYFLAVANONE |
97005-76-0 | 20mg |
¥658.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mg |
4'-Methoxyflavanone |
97005-76-0 | 1mg |
¥570.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-20mg |
4'-Methoxyflavanone |
97005-76-0 | 20mg |
¥ 640 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mL * 10 mM (in DMSO) |
4'-Methoxyflavanone |
97005-76-0 | 1 mL * 10 mM (in DMSO) |
¥ 380 | 2023-09-08 | ||
| Chemenu | CM482707-250mg |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 250mg |
$*** | 2023-05-04 | |
| Chemenu | CM482707-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM482707-5g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 5g |
$*** | 2023-05-04 | |
| abcr | AB151996-250mg |
4'-Methoxyflavanone; . |
97005-76-0 | 250mg |
€96.20 | 2025-04-14 |
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ; 24 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Silica , Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
Référence
- An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions, Journal of Chemical Research, 2003, (2003), 572-573
Méthode de production 3
Conditions de réaction
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ; 8 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Zinc chloride ; 8 min
Référence
- EPZ10R-catalyzed simple and efficient synthesis of flavanones, Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; overnight, reflux
Référence
- Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428
Méthode de production 6
Conditions de réaction
1.1 Reagents: Methanol , Hydrochloric acid Solvents: Water ; 48 h, reflux
Référence
- Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin, Synlett, 2017, 28(15), 1979-1983
Méthode de production 7
Conditions de réaction
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ; 10 min, rt
Référence
- A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4], Research Journal of Pharmaceutical, 2010, 1(4), 809-815
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Silica , Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ; 9 h, reflux
Référence
- Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst, Monatshefte fuer Chemie, 2012, 143(5), 797-800
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Silica , Ferric hydrogen sulfate Solvents: Ethanol ; 9 h, 78 °C
Référence
- Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones), Natural Product Research, 2014, 28(7), 438-443
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Dichloromethane , Toluene ; 3 min, 0 °C; 10 min, 0 °C
Référence
- A novel synthesis of flavanones from 2-hydroxybenzoic acids, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) , Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ; 30 min, reflux
Référence
- Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach, ACS Omega, 2018, 3(7), 7288-7299
Méthode de production 12
Conditions de réaction
1.1 Reagents: Aniline , Calcium chloride Solvents: Ethanol ; 8 h, reflux
Référence
- An efficient synthesis of flavanones and their docking studies with aldose reductase, Medicinal Chemistry Research, 2017, 26(5), 987-998
Méthode de production 13
Conditions de réaction
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ; 60 min, 60 - 65 °C
Référence
- A facile and efficient synthesis of flavanones by using novel ionic liquid, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 24 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles, Heterocyclic Letters, 2017, 7(2), 385-394
Méthode de production 15
Conditions de réaction
1.1 Reagents: Water , Phosphorus oxychloride ; 45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Référence
- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones, Synthetic Communications, 2019, 49(21), 2805-2814
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ; 1.35 h, reflux
Référence
- An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst, Chemistry Journal, 2012, 2(3), 106-110
Méthode de production 17
Conditions de réaction
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ; 65 min, 80 °C
Référence
- Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478
Méthode de production 18
Conditions de réaction
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ; 20 h, 40 °C
Référence
- Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction, Tetrahedron, 2012, 68(4), 1321-1329
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ; 3 h, 80 °C
1.2 Solvents: Water ; 10 min, cooled
1.2 Solvents: Water ; 10 min, cooled
Référence
- K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions, ChemistrySelect, 2019, 4(25), 7572-7576
Méthode de production 20
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
Référence
- Method for preparing flavanone derivatives by cyclodehydration, Korea, , ,
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials
- 3-Hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone
- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- p-Methoxybenzaldehyde
- (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 4-Methoxybenzyl alcohol
- 2'-Hydroxyacetophenone
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, oxime
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Numéro de commande:A1196045
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:29
Prix ($):338.0
Courriel:sales@amadischem.com
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Pureté:99%
Quantité:5g
Prix ($):338.0